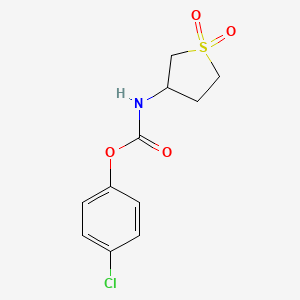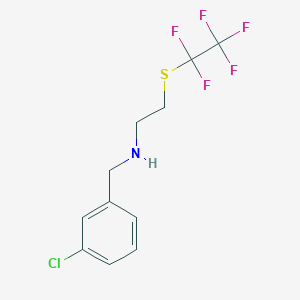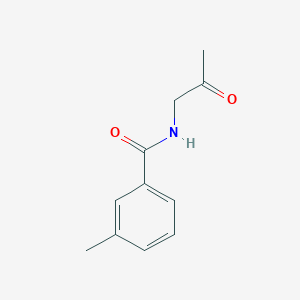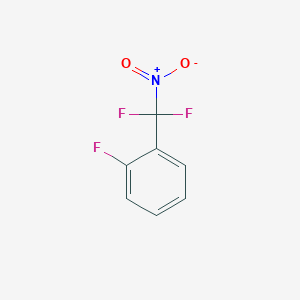
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a chlorobenzyl group with a pentafluoroethyloxy-ethylamine moiety
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
化学反応の分析
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace functional groups.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.
Palladium Catalysts: These facilitate cross-coupling reactions.
Halides (e.g., Chlorides): Used as starting materials.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
科学的研究の応用
Chemistry:
Catalysis: The compound’s reactivity makes it valuable in catalytic processes.
Functional Group Transformations: Researchers explore its use in modifying other molecules.
Drug Discovery: It may serve as a scaffold for potential drug candidates.
Bioconjugation: Its functional groups can be utilized for attaching biomolecules.
Materials Science: Applications in polymers, coatings, and materials.
Fine Chemicals: Used as intermediates in chemical synthesis.
作用機序
The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
類似化合物との比較
While I don’t have information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time
特性
分子式 |
C11H11ClF5NO |
|---|---|
分子量 |
303.65 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChIキー |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)




![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

